molecular formula C18H20N2O3 B4506765 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B4506765
M. Wt: 312.4 g/mol
InChI Key: IUXXHICKOKNRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with hydroxy, methoxy, and carboxamide functional groups.

Scientific Research Applications

2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxyaniline with 2-hydroxy-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a quinoline-3-carboxylic acid derivative.

    Reduction: Formation of a tetrahydroquinoline-3-carboxamide derivative.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with proteins, inhibiting their function and inducing apoptosis in cancer cells . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of caspase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
  • 2-hydroxy-N-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
  • 2-hydroxy-N-(3-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of 2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-6-7-16-12(8-11)9-15(18(22)20-16)17(21)19-13-4-3-5-14(10-13)23-2/h3-5,9-11H,6-8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXXHICKOKNRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 2
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 4
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 5
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
Reactant of Route 6
2-hydroxy-N-(3-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.